molecular formula C7H13N3O B13178855 3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol

3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol

Cat. No.: B13178855
M. Wt: 155.20 g/mol
InChI Key: XHZFCMYIUVEBMM-UHFFFAOYSA-N
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Description

3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups at the amino position .

Scientific Research Applications

3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. Additionally, the amino and hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-amino-1-(3-methylimidazol-4-yl)propan-1-ol

InChI

InChI=1S/C7H13N3O/c1-10-5-9-4-6(10)7(11)2-3-8/h4-5,7,11H,2-3,8H2,1H3

InChI Key

XHZFCMYIUVEBMM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(CCN)O

Origin of Product

United States

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